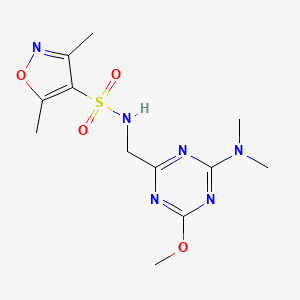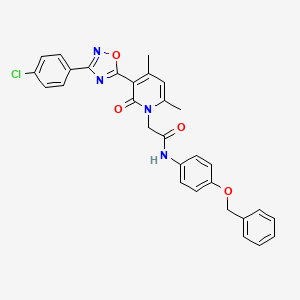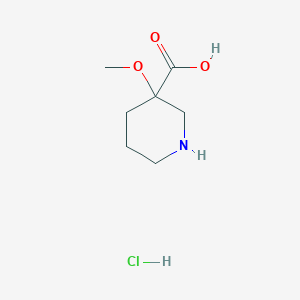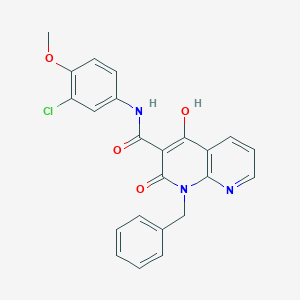
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including a triazine ring, an isoxazole ring, a sulfonamide group, and a dimethylamino group . These groups are common in a variety of chemical compounds and can contribute to a wide range of chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the dimethylamino group is a strong electron donor and could participate in various reactions as a nucleophile . The triazine ring is also known to undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include melting point, boiling point, solubility, and stability . The presence of the sulfonamide group could make this compound soluble in water, while the presence of the isoxazole and triazine rings could contribute to its stability .Aplicaciones Científicas De Investigación
Herbicide Selectivity in Agriculture
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, also known as triflusulfuron methyl, is a selective postemergence sulfonylurea herbicide used in agriculture, particularly for sugar beets (Beta vulgaris). Its mechanism involves inhibiting acetolactate synthase (ALS), an enzyme crucial in branched-chain amino acid biosynthesis. This compound is notable for its safety on sugar beets, a crop often used as an indicator of residual sulfonylureas in soil. Research has shown that sugar beets can rapidly metabolize triflusulfuron methyl, which contributes to its selective herbicidal action. This metabolism involves nucleophilic attack by glutathione at the urea carbonyl group, producing various metabolites (Wittenbach, Koeppe, Lichtner, Zimmerman, & Reiser, 1994).
Microbial and Animal Metabolism
The compound undergoes rapid microbial metabolism and is similarly metabolized in rats. Studies have shown that both microbial organisms like Streptomyces griseolus and rats excrete a mixture of similar metabolites after being exposed to triflusulfuron methyl. These metabolites undergo reactions such as alkyl and/or aryl oxidation, N-dealkylation, and ester hydrolysis, as identified through liquid chromatography/mass spectrometry (LC/MS) analyses (Dietrich, Reiser, & Stieglitz, 1995).
Synthesis of Novel Derivatives
Researchers have synthesized novel sulfonamide derivatives of 5-substituted-3-methylisoxazole, starting from 3,5-dimethylisoxazole. This includes the generation of 3,5-dimethylisoxazole-4-sulfonamides and their reactions with various compounds, leading to a series of new aryl/heteroaryl- and aminovinylsubstituted derivatives of the isoxazole heterocycle. These developments expand the scope of applications for such compounds in scientific research (Filimonov, Korsakov, Dorogov, Kravchenko, Tkachenko, & Ivachtchenko, 2006).
Role in Thermal Infrared Measurement
This compound has also been studied in the context of environmental monitoring, particularly in assessing plant ecosystem health. Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has shown promising results in their herbicidal activity on a broad spectrum of vegetation. This application is significant in ecological studies and for the management of invasive plant species (Moran, 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include testing its biological activity, studying its interactions with other compounds, and optimizing its synthesis process .
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O4S/c1-7-10(8(2)22-17-7)23(19,20)13-6-9-14-11(18(3)4)16-12(15-9)21-5/h13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMISGVXMJNGEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2961507.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2961508.png)

![ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2961511.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2961513.png)


![2-methyl-6-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridazin-3(2H)-one](/img/structure/B2961520.png)


![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B2961524.png)
![tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2961525.png)
